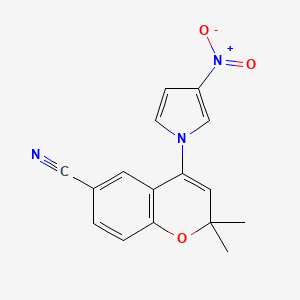
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is a labeled compound used primarily in environmental analysis and research. It is a derivative of 2,3,7,8-tetrabromodibenzo-p-dioxin, which belongs to the family of dioxins. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants. They are known for their potential toxic effects on human health and the environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-tetrabromodibenzo-p-dioxin-13C12 involves the bromination of dibenzo-p-dioxin. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are carried out under controlled temperatures to ensure selective bromination at the 2, 3, 7, and 8 positions .
Industrial Production Methods
Industrial production of this compound is generally conducted in specialized facilities equipped to handle hazardous chemicals. The process involves large-scale bromination reactions followed by purification steps to isolate the desired compound. The final product is often provided in a solution form, such as in nonane, to facilitate its use in various analytical applications .
化学反応の分析
Types of Reactions
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 can undergo several types of chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms or the addition of hydrogen atoms, resulting in less brominated or fully de-brominated products.
Substitution: This reaction involves the replacement of bromine atoms with other substituents, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles like sodium hydroxide (NaOH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce less brominated compounds .
科学的研究の応用
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is used in various scientific research applications, including:
Environmental Analysis: It is used as a standard in the detection and quantification of dioxins in environmental samples, such as soil, water, and air.
Toxicological Studies: Researchers use this compound to study the toxic effects of dioxins on human health and the environment.
Analytical Chemistry: It is employed in the development and validation of analytical methods for detecting dioxins and related compounds.
作用機序
The mechanism of action of 2,3,7,8-tetrabromodibenzo-p-dioxin-13C12 involves its interaction with the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This can result in the production of reactive oxygen species (ROS) and other toxic intermediates, contributing to its toxic effects .
類似化合物との比較
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A highly toxic dioxin known for its environmental persistence and health effects.
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Another dioxin-like compound with similar toxicological properties.
Uniqueness
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is unique due to its brominated structure and the presence of carbon-13 isotopes. This makes it particularly useful as a labeled standard in analytical applications, allowing for precise quantification and tracking in environmental and toxicological studies .
特性
CAS番号 |
125749-35-1 |
|---|---|
分子式 |
C12H4Br4O2 |
分子量 |
511.69 g/mol |
IUPAC名 |
2,3,7,8-tetrabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChIキー |
JZLQUWSWOJPCAK-WCGVKTIYSA-N |
異性体SMILES |
[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Br)Br)O[13C]3=[13CH][13C](=[13C]([13CH]=[13C]3O2)Br)Br |
正規SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C=C3O2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
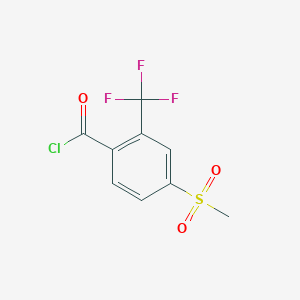

![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
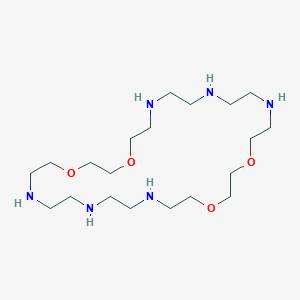
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
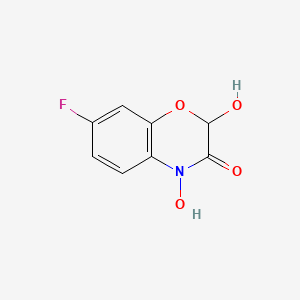
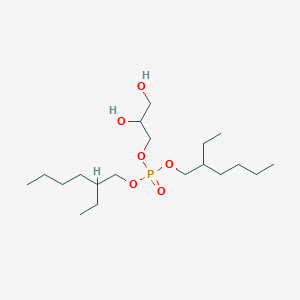
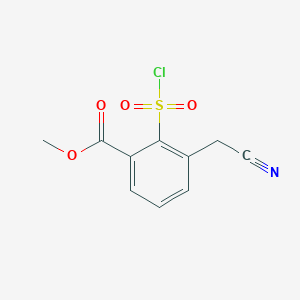
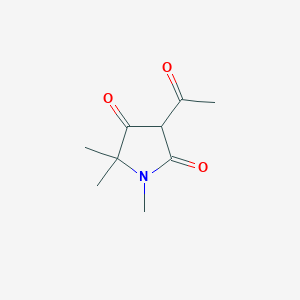
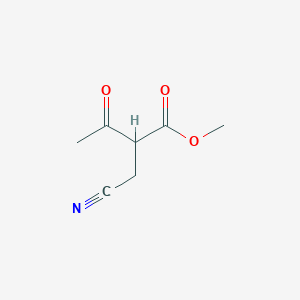
dimethylsilane](/img/structure/B14285437.png)
